molecular formula C7H5BrCl2 B1290155 4-Bromo-2-chloro-1-(chloromethyl)benzene CAS No. 185315-49-5

4-Bromo-2-chloro-1-(chloromethyl)benzene

Cat. No.: B1290155
CAS No.: 185315-49-5
M. Wt: 239.92 g/mol
InChI Key: PZZKGAPMRIIJKV-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-1-(chloromethyl)benzene is a useful research compound. Its molecular formula is C7H5BrCl2 and its molecular weight is 239.92 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2-chloro-1-(chloromethyl)benzene can be synthesized through various methods. One common approach involves the halogenation of benzene derivatives. For instance, starting with 2-chlorotoluene, bromination can be carried out using bromine in the presence of a catalyst like iron(III) bromide to introduce the bromine atom at the para position relative to the chlorine atom. The chloromethyl group can then be introduced via chloromethylation using formaldehyde and hydrochloric acid .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale halogenation and chloromethylation reactions. These processes are optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-chloro-1-(chloromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromo-2-chloro-1-(chloromethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated compounds.

    Medicine: Investigated for its potential use in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-1-(chloromethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (bromine and chlorine) on the benzene ring makes the compound susceptible to nucleophilic attack, particularly at the chloromethyl group. This reactivity is exploited in various synthetic transformations to introduce new functional groups or modify existing ones .

Comparison with Similar Compounds

  • 2-Bromo-4-chloro-1-(chloromethyl)benzene
  • 4-Bromo-1-chloro-2-(chloromethyl)benzene
  • 1-Bromo-4-(chloromethyl)benzene

Comparison: 4-Bromo-2-chloro-1-(chloromethyl)benzene is unique due to the specific positioning of the substituents on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, this compound may exhibit different reactivity patterns and selectivity in chemical reactions, making it a valuable intermediate for specific synthetic applications .

Properties

IUPAC Name

4-bromo-2-chloro-1-(chloromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrCl2/c8-6-2-1-5(4-9)7(10)3-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZZKGAPMRIIJKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrCl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50624957
Record name 4-Bromo-2-chloro-1-(chloromethyl)benzene
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Molecular Weight

239.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185315-49-5
Record name 4-Bromo-2-chloro-1-(chloromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=185315-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-chloro-1-(chloromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-chloro-1-(chloromethyl)benzene
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